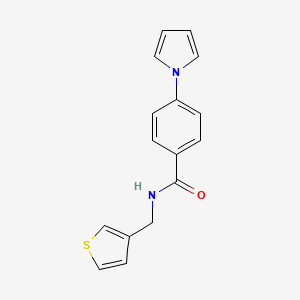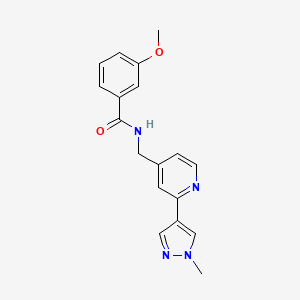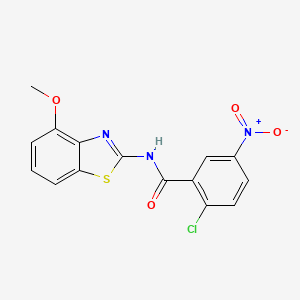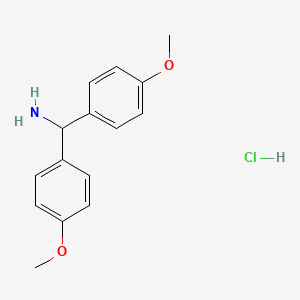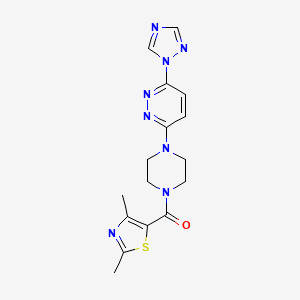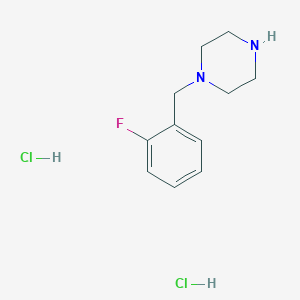amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-07-7](/img/structure/B3009339.png)
2-benzyl-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, is a complex molecule that is likely to have a polyheterocyclic structure based on the related compounds described in the provided papers. Although the exact compound is not directly studied in the papers, similar compounds with benzyl and triazolone components have been synthesized and characterized, suggesting that the compound may share some synthetic and structural characteristics with these analogs.
Synthesis Analysis
The synthesis of related polyheterocyclic compounds involves multi-step reactions that can include microwave-assisted one-pot processes, as seen in the synthesis of 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one . This process includes a combination of starting materials such as 4-chlorobenzaldehyde and maleic anhydride, followed by a series of reactions including Ugi-Zhu/aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to achieve the final product. The overall yield of such processes can be around 28%, indicating a moderate efficiency for these synthetic routes .
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest is often characterized by techniques such as NMR (both 1D and 2D), FT-IR, and HRMS. These methods provide detailed information about the molecular framework and the functional groups present. For instance, the related compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one crystallizes in the monoclinic space group and exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which could be indicative of the potential structural features of the compound .
Chemical Reactions Analysis
The related compounds undergo various chemical reactions during their synthesis. For example, the reaction of a triazinone derivative with carbon disulfide in a water/pyridine mixture leads to the formation of a benzylmercapto triazolo triazinone . Additionally, benzyl bromide can be used to introduce a benzyl group into a mercapto triazinone in methanolic ammonia water . These reactions highlight the reactivity of the triazinone moiety and the potential for substitution at various positions, which could be relevant for the synthesis of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be deduced from their crystalline structure and density. For instance, the related compound with a molecular formula C(11)H(10)N(6)OS has a calculated density of 1.567 g/cm³ . The presence of intermolecular hydrogen bonds and pi-pi stacking interactions suggests that the compound of interest may also exhibit similar solid-state properties, which could affect its solubility, melting point, and overall stability.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has shown the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. These compounds, which share a core structure with the chemical , have been synthesized through various chemical reactions and tested against different microbial strains. Some of these compounds exhibited good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents. The synthesis involves reactions with primary amines or hydrazine, leading to compounds that are screened for their antimicrobial properties (Bektaş et al., 2007; Demirbaş et al., 2009).
Pharmacological Studies
Further studies involve the pharmacological evaluation of 1,2,4-triazole derivatives, particularly focusing on their antitubercular activities. The compounds derived from similar chemical structures have been assessed for their efficacy against tuberculosis, highlighting the importance of this class of compounds in medicinal chemistry and drug development (Dave et al., 2007).
Synthesis and Characterization
The synthesis and characterization of 1,2,4-triazole derivatives also extend to exploring their potential as antimicrobial agents. These studies involve detailed synthetic routes to introduce various functional groups into the triazole core, followed by comprehensive characterization to confirm the structure of the synthesized compounds. The antimicrobial screening of these compounds provides insights into their potential applications in combating microbial infections (Neelgundmath & Kotresh, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzyl-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N5O/c1-11-23-25(10-12-6-4-3-5-7-12)16(27)26(11)24(2)15-14(18)8-13(9-22-15)17(19,20)21/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWIAEPCEYWGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

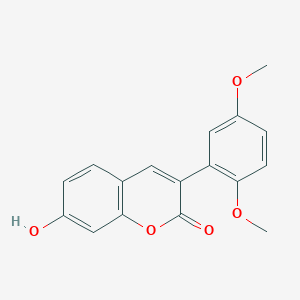
![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)
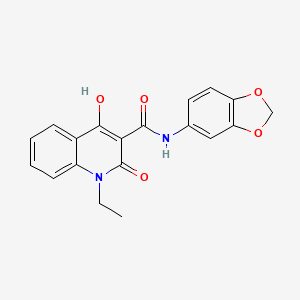
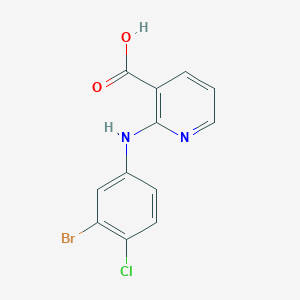
![ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B3009267.png)
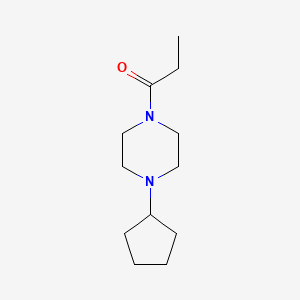
![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)
